1-Amino-9H-pyrido(3,4-b)indole

Description

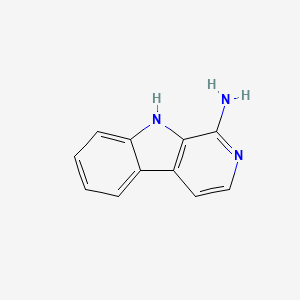

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-pyrido[3,4-b]indol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVJIUHXFMNMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184716 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30684-41-4 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030684414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

I. Research Overview of 1 Amino 9h Pyrido 3,4 B Indole

Classification and Significance within Beta-Carboline Alkaloids

1-Amino-9H-pyrido(3,4-b)indole belongs to the β-carboline (beta-carboline) class of indole (B1671886) alkaloids. The core of this class is a tricyclic structure named 9H-pyrido[3,4-b]indole, which consists of an indole ring fused to a pyridine (B92270) ring. nih.govnih.gov This parent compound, also known as norharman, is the foundational structure for a vast family of natural and synthetic molecules. nih.govresearchgate.net β-carbolines are nitrogen-containing heterocyclic compounds that can be formed in plants and animals through the Maillard reaction between amino acids and aldehydes or reducing sugars. researchgate.net

The significance of the β-carboline scaffold lies in its privileged status as a pharmacophore, a molecular framework that is associated with a wide array of biological activities. bohrium.comresearchgate.netnih.gov These compounds are known to interact with various biological targets, including enzymes like monoamine oxidase (MAO) and receptors in the central nervous system. nih.gov The addition of an amino (-NH2) group to the C1 position of the norharman skeleton, creating this compound, enhances the molecule's chemical reactivity. This substitution makes it a valuable intermediate or building block in the synthesis of more complex, bioactive molecules. chemimpex.comchemimpex.com While research has extensively covered various substituted β-carbolines, the amino-substituted variants are of particular interest in medicinal chemistry for their potential to form new bonds and interact with biological systems. chemimpex.comchemimpex.com

Table 1: Compound Classification and Properties

| Property | 9H-pyrido[3,4-b]indole (Norharman) | 3-Amino-9H-pyrido[3,4-b]indole (Isomer) |

|---|---|---|

| Synonym | β-Carboline, Norharmane | 3-Amino-β-carboline |

| Molecular Formula | C₁₁H₈N₂ | C₁₁H₉N₃ |

| Molecular Weight | 168.19 g/mol | 183.21 g/mol |

| CAS Number | 244-63-3 | 73834-77-2 |

| Appearance | - | Light yellow to yellow to green crystalline powder |

| PubChem ID | 64961 | 119537 |

Data sourced from nih.govchemimpex.com

Historical Trajectory of Academic Research on Pyridoindole Derivatives

Academic inquiry into pyridoindole derivatives, particularly β-carbolines, is a field with a rich history. The core structure is naturally abundant, found in numerous plants, animals, and even as byproducts of cooking. nih.govresearchgate.net

A significant early milestone in the synthesis of this scaffold was the development of the Pictet-Spengler reaction, an acid-catalyzed intramolecular condensation that became a cornerstone for creating the tetrahydro-β-carboline skeleton. researchgate.net Research into the biological effects of these compounds gained momentum as naturally occurring β-carbolines like harmine (B1663883) were identified as potent inhibitors of monoamine oxidase-A (MAO-A). nih.gov

In the latter half of the 20th century, research expanded to include pyridoindole derivatives generated through other means. For instance, studies in the early 1980s identified 3-amino-9H-pyrido[3,4-b]indole and its methylated analog as compounds formed during the pyrolysis of the amino acid L-tryptophan. oup.com The discovery that these and other heterocyclic amines, such as the isomeric amino-alpha-carbolines found in cooked foods and tobacco smoke, could be biologically active spurred further investigation into their properties. ca.govnih.gov

Specific research into 1-amino substituted derivatives is evidenced by patent literature. A 1973 patent, for example, describes a process for the preparation of substituted 1-amino-4,9-dihydro-3H-pyrido(3,4-b)indoles, indicating that interest in the synthetic and potential commercial applications of this specific class of compounds existed nearly half a century ago. google.com More recent research has focused on identifying novel pyridoindole derivatives from natural sources, such as the discovery of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as a natural product from marine ascidians and also as a photoproduct of tryptophan. bohrium.comnih.gov

Foundational Research Areas and the Chemical Biology Landscape of the Pyridoindole Scaffold

The pyridoindole scaffold is a versatile platform that has been explored across several scientific disciplines. Its unique structure and reactivity have made it a focal point of foundational research.

Key Research Areas:

Medicinal Chemistry and Pharmaceutical Development : The pyridoindole skeleton is a key pharmacophore in drug discovery. researchgate.net Researchers have widely utilized it as a scaffold for developing novel pharmaceuticals, particularly for neurological disorders and cancer. chemimpex.comchemimpex.com The ability of β-carboline derivatives to interact with specific brain receptors and inhibit tumor growth makes them attractive candidates for therapeutic development. nih.govchemimpex.com

Biological and Toxicological Research : Many studies focus on the interaction of pyridoindole derivatives with biological systems. They are known to act on the central nervous system by modulating serotonin (B10506) uptake and binding to benzodiazepine (B76468) and imidazoline (B1206853) receptors. nih.gov Some derivatives are studied as potential mutagens and carcinogens, particularly those formed during the heating of food, such as 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). nih.gov Other research explores their role as activators of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. bohrium.comnih.gov

Synthesis and Chemical Methodology : A significant body of research is dedicated to the synthesis of substituted pyridoindoles. researchgate.netnih.gov Chemists develop novel methods, such as the Morita–Baylis–Hillman reaction or transition-metal-catalyzed cyclizations, to functionalize the β-carboline core at various positions, creating libraries of unique compounds for biological screening. nih.govnih.gov This includes the synthesis of derivatives like 9H-pyrido[3,4-b]indol-1(2H)-one. researchgate.netresearchgate.net

Material Science : The heterocyclic nature of the pyridoindole scaffold lends itself to applications in material science. chemimpex.com These compounds have been investigated for their potential use in the development of advanced materials like organic semiconductors, which are crucial components for electronic devices and sensors. chemimpex.comchemimpex.com The fluorescence properties of certain β-carboline derivatives are also a subject of study. nih.gov

The chemical biology landscape of the pyridoindole scaffold is characterized by its use as a tool to probe and modulate biological processes. Its derivatives serve as ligands for receptors, inhibitors for enzymes, and fluorescent probes to study cellular events, highlighting the scaffold's immense importance in chemical and biological sciences. nih.govnih.gov

Ii. Synthetic Methodologies and Chemical Transformations of 1 Amino 9h Pyrido 3,4 B Indole Derivatives

De Novo Synthetic Pathways

The assembly of the fundamental 9H-pyrido[3,4-b]indole skeleton is a well-established area of organic synthesis, with several classical and modern methods being adapted for this purpose.

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. wikipedia.org This reaction involves the condensation of a β-arylethylamine, typically tryptamine (B22526) or its derivatives, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgrsc.org The electrophilicity of the iminium ion formed in situ is the driving force for the cyclization onto the electron-rich indole (B1671886) nucleus. wikipedia.org While the classic Pictet-Spengler reaction does not directly yield a 1-amino substituted product, it is instrumental in creating the 1,2,3,4-tetrahydro-β-carboline precursor, which can be subsequently aromatized and functionalized.

The reaction conditions for the Pictet-Spengler cyclization can be varied, with both Brønsted and Lewis acids being effective catalysts. rsc.org The choice of solvent and catalyst can influence the reaction yield and, in the case of chiral starting materials, the diastereoselectivity. rsc.orgd-nb.info For instance, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can act as both a solvent and a catalyst, promoting the reaction efficiently. rsc.orgnih.gov

A general representation of the Pictet-Spengler reaction to form a tetrahydro-β-carboline core is depicted below:

Table 1: Examples of Pictet-Spengler Reaction Conditions for Tetrahydro-β-carboline Synthesis

| Tryptamine Derivative | Aldehyde/Ketone | Catalyst/Solvent | Product | Reference |

| Tryptamine | Various aldehydes | HFIP | Tetrahydro-β-carbolines | rsc.org |

| Tryptamine | Benzaldehyde derivatives | Hydrochloric acid | 1-Aryl-1,2,3,4-tetrahydro-β-carbolines | cdnsciencepub.com |

| L-Tryptophan methyl ester | Benzaldehyde | Triethylamine/Dichloromethane | cis-1-Phenyl-3-methoxycarbonyl-1,2,3,4-tetrahydro-β-carboline | nih.gov |

| Tryptamine | Dimethoxyglyoxal | Trifluoroacetic acid/Dichloromethane | Tetrahydro-β-carboline derivative | nih.gov |

The Fischer indole synthesis is another powerful tool for constructing the indole nucleus itself, which can be a part of a larger strategy to build the pyrido[3,4-b]indole system. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. nih.govrsc.org While direct synthesis of 1-amino-9H-pyrido[3,4-b]indole via a standard Fischer indole synthesis is not commonly reported due to the challenge of synthesizing the required precursors, the method is crucial for creating substituted indoles that can be later elaborated into the desired β-carboline. nih.govacs.org For example, the synthesis of 3-aminoindole derivatives by the Fischer method is known to be challenging. nih.govacs.org

However, modifications and strategic applications of the Fischer indole synthesis have been employed in the total synthesis of complex alkaloids containing the β-carboline framework. rsc.org For instance, the reaction can be used to construct a substituted indole which is then subjected to further cyclization to form the pyridine (B92270) ring.

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, including pyrido[3,4-b]indoles. arkat-usa.orgopenmedicinalchemistryjournal.com Both the Pictet-Spengler reaction and subsequent oxidation to the aromatic β-carboline can be efficiently carried out under microwave irradiation. longdom.org For example, a one-pot microwave-assisted coupling of tryptamines with aromatic aldehydes in the presence of a palladium catalyst can directly yield β-carboline derivatives in good yields. longdom.orgnih.gov

A notable example is the synthesis of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), which was achieved in a single step by heating a mixture of tryptamine, 1H-indole-3-carboxylic acid, and triphenylphosphite in pyridine under microwave irradiation. nih.gov This demonstrates the potential of microwave technology for the rapid assembly of complex β-carboline structures.

Table 2: Microwave-Assisted Synthesis of Pyrido[3,4-b]indole Derivatives

| Reactants | Conditions | Product | Yield | Reference |

| Tryptamines, Aromatic aldehydes | Pd/C/K-10, Microwave | β-Carbolines | 50-75% | longdom.org |

| Tryptamine, 1H-Indole-3-carboxylic acid, Triphenylphosphite | Pyridine, 200 °C, 10 min, Microwave | 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole | - | nih.gov |

| Spiro[indole-dihydropyridine], Urea/CS2 | Basic alumina, Microwave | Spiro[indole-pyrido[2,3-d]pyrimidines] | 85-89% | arkat-usa.org |

The synthesis of highly functionalized pyrido[3,4-b]indole derivatives often necessitates multi-step reaction sequences. nih.govnih.gov These routes offer the flexibility to introduce a variety of substituents at specific positions of the β-carboline core. A common strategy involves the initial construction of a tetrahydro-β-carboline via the Pictet-Spengler reaction, followed by oxidation to the fully aromatic β-carboline. nih.govlongdom.org The aromatic system can then undergo further functionalization.

For instance, a synthetic route might start with the Pictet-Spengler reaction of tryptophan with an aldehyde, followed by oxidation of the resulting tetrahydro-β-carboline derivative with an oxidizing agent like potassium permanganate (B83412) (KMnO4) or palladium on carbon (Pd/C). nih.govlongdom.org Subsequent chemical transformations can then be performed on the aromatic β-carboline.

Strategic Derivatization and Functionalization of the Pyridoindole System

The introduction of the amino group at the C1 position of the 9H-pyrido[3,4-b]indole scaffold is a key transformation. This is typically achieved through the functionalization of a pre-formed β-carboline ring.

The regioselective introduction of an amino group at the C1 position is a critical step. A direct and effective method involves the nucleophilic substitution of a suitable leaving group at the C1 position. One reported strategy is the amination of 1-chloro-β-carboline. researchgate.net This precursor can be synthesized from the corresponding β-carbolin-1-one. The 1-chloro derivative then readily reacts with various amines to furnish a range of 1-amino-substituted β-carbolines. researchgate.net

Another approach involves the regioselective C-H functionalization of the β-carboline ring. While direct C-H amination at the C1 position is challenging, transition-metal-catalyzed C-H activation provides a powerful tool for introducing other functionalities that can be subsequently converted to an amino group. For example, palladium-catalyzed C-H arylation or other coupling reactions can introduce a group at C1 which can then be transformed. rsc.org

Furthermore, the synthesis of 1-formyl-9H-pyrido[3,4-b]indoles provides a versatile intermediate. beilstein-journals.org This aldehyde functionality at C1 can potentially be converted to an amino group through reductive amination or other classical transformations. The synthesis of these 1-formyl derivatives can be achieved in a multi-step sequence starting from L-tryptophan. beilstein-journals.org

Table 3: Key Reactions for the Functionalization of the Pyrido[3,4-b]indole System

| Starting Material | Reagent/Catalyst | Product | Transformation | Reference |

| 1-Chloro-β-carboline | Amines | 1-Amino-substituted β-carbolines | Nucleophilic Aromatic Substitution | researchgate.net |

| β-Carboline | - | 1-Formyl-9H-pyrido[3,4-b]indoles | Multi-step synthesis from L-tryptophan | beilstein-journals.org |

| 4-Chloro-6-isopropoxy-N-phenylpyridin-3-amine | Pd(OAc)2, (t-Bu)3P·HBF4, K2CO3 | 3-Isopropoxy-9H-pyrido[3,4-b]indole | Intramolecular Heck-type cyclization | rsc.org |

| 1-Substituted-1,2,3,4-tetrahydro-β-carboline | I2/KMnO4 | 1-Substituted-β-carboline | Oxidation | nih.gov |

Oxidative Transformations and Resultant Molecular Architectures

Oxidative reactions are instrumental in modifying the pyridoindole core, often leading to the formation of new functional groups and expanded molecular structures. The oxidation of the tetrahydro-β-carboline precursors is a common strategy to introduce the aromatic β-carboline system. nih.govmdpi.com This can be achieved using reagents like palladium on carbon (Pd/C) in refluxing xylene. nih.gov Dimethyl sulfoxide (B87167) (DMSO) has also been employed for the oxidative dehydrogenation of 1-aryl(hetaryl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylic acid derivatives, resulting in the formation of 1-aryl(hetaryl)-9H-β-carbolines. researchgate.net Interestingly, this process can be accompanied by decarboxylation. researchgate.net

Furthermore, certain derivatives can be oxidized to introduce carboxylic acid functionalities, which enhances their chemical versatility. smolecule.com For instance, the oxidation of methyl 1-aryl(hetaryl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylates with DMSO yields the corresponding methyl 1-aryl(hetaryl)-9H-β-carboline-3-carboxylates. researchgate.net Subsequent hydrolysis of these esters provides the corresponding carboxylic acids. researchgate.net A theoretical scheme for the formation of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole from tryptophan suggests a final oxidation step involving the loss of two hydrogen molecules. nih.gov

Reductive Processes and Novel Pyridoindole Derivatives

Reductive transformations of pyridoindole derivatives are key to accessing novel molecular architectures. A notable example is the reductive cyclization of 2-cyano-2-(2-nitrophenyl)-acetamide intermediates, generated via an SNAr reaction, using reagents like zinc (Zn) powder and ferric chloride (FeCl3) to produce 2-amino-indole-3-carboxamides. nih.gov This one-pot, two-step solution-phase method has proven efficient for synthesizing a variety of these derivatives. nih.gov

The nitrogen atoms within the pyridoindole structure can participate in reduction reactions. smolecule.com While specific examples directly pertaining to 1-amino-9H-pyrido(3,4-b)indole are not extensively detailed in the provided results, the general susceptibility of the pyridoindole ring system to reduction suggests a potential avenue for creating new derivatives with altered electronic and steric properties.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridoindole Ring System

The pyridoindole ring system is amenable to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution: The nitrogen atoms in the pyridoindole structure can act as nucleophiles. smolecule.com For instance, 1-amino-substituted β-carbolines have been prepared through the amination of 1-chloro-β-carboline. researchgate.net The introduction of substituents can also be achieved through nucleophilic substitution on appropriately functionalized precursors. smolecule.com In the synthesis of 2-amino-indole-3-carboxamides, an initial SNAr reaction occurs where a cyanoacetamide acts as the nucleophile attacking a 2-halonitrobenzene. nih.gov

Electrophilic Aromatic Substitution: The indole moiety of the pyridoindole system is electron-rich and thus susceptible to electrophilic attack. The carbazole (B46965) moiety, which is structurally related, also undergoes electrophilic substitution reactions. smolecule.com A plausible mechanism for the formation of certain γ-carboline derivatives involves an electrophilic aromatic substitution at the C-3 position of the indole unit. beilstein-journals.org

Decarboxylation and Esterification Reactions of Carboxylated Pyridoindoles

Decarboxylation and esterification are important transformations for modifying carboxylated pyridoindole derivatives.

Decarboxylation: The removal of a carboxyl group can be a key step in certain synthetic pathways. For example, the oxidative dehydrogenation of 1-aryl(hetaryl)-1,2,3,4-tetrahydro-9Н-β-carboline-3-carboxylic acids with DMSO can occur simultaneously with decarboxylation. researchgate.net Additionally, a metal-free decarboxylative cyclization has been reported for the synthesis of certain pyridine derivatives. rsc.org A proposed pathway for the synthesis of β-carboline N-fused imidazole (B134444) derivatives involves a decarboxylation step after the formation of an imine intermediate. rsc.org

Esterification: The conversion of carboxylic acids to esters is a common strategy to modify the properties of pyridoindole derivatives. For example, ethyl 9H-pyrido[3,4-b]indole-3-carboxylate can be synthesized via esterification. The hydrolysis of such esters can then regenerate the carboxylic acid. researchgate.net

Interactive Data Table: Transformations of Pyridoindole Derivatives

| Reaction Type | Reagents/Conditions | Starting Material | Product |

|---|---|---|---|

| Oxidation | Pd/C, xylene, reflux | Tetrahydro-β-carbolines | β-carbolines nih.gov |

| Oxidation/Decarboxylation | DMSO, 90-95°C | 1-aryl(hetaryl)-1,2,3,4-tetrahydro-9Н-β-carboline-3-carboxylic acids | 1-aryl(hetaryl)-9Н-β-carbolines researchgate.net |

| Reductive Cyclization | Zn, FeCl3, HCl | 2-cyano-2-(2-nitrophenyl)-acetamide | 2-amino-indole-3-carboxamide nih.gov |

| Nucleophilic Substitution | Amines | 1-chloro-β-carboline | 1-amino-β-carbolines researchgate.net |

| Decarboxylative Cyclization | Metal-free | Not specified | Pyridine derivatives rsc.org |

| Esterification | Not specified | 9H-pyrido[3,4-b]indole-3-carboxylic acid | Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate |

Mechanistic Investigations of Reaction Pathways in Pyridoindole Synthesis

Understanding the mechanisms of pyridoindole synthesis is crucial for optimizing reaction conditions and designing new synthetic routes. Several mechanistic pathways have been proposed for the formation of the pyridoindole core and its derivatives.

A hypothetical scheme for the formation of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) from tryptophan suggests that photo-oxidation of tryptophan leads to tryptamine and indolylacrylic acid. nih.gov A subsequent 1,2-addition reaction, followed by the loss of acetic acid and oxidation, is predicted to yield IPI. nih.gov

The synthesis of β-carboline N-fused imidazole derivatives is thought to proceed through the decarboxylative amination of 1-formyl pyrido[3,4-b]indoles with α-amino acids to form an imine intermediate. rsc.org This is followed by N-iodination, decarboxylation to form an azomethine ylide, isomerization, intramolecular cyclization, and finally aromatization. rsc.org

In the formation of γ-carboline derivatives, a plausible mechanism involves the protonation of an imine nitrogen, leading to an electrophilic aromatic substitution at the C-3 position of the indole ring. beilstein-journals.org Subsequent proton abstraction yields a 1,2-dihydro-γ-carboline intermediate. beilstein-journals.org

Optimization and Scale-Up Considerations for Pyridoindole Synthetic Protocols

The transition from laboratory-scale synthesis to larger-scale production of pyridoindole derivatives requires careful optimization of reaction protocols. Microwave-assisted synthesis has been shown to be a valuable tool for accelerating reactions and improving yields. For instance, the synthesis of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole was achieved using microwave irradiation, which rapidly heated the reaction mixture to 200 °C. nih.gov Similarly, a one-pot microwave-assisted method using a bifunctional Pd/C/K-10 catalyst has been employed for the cyclization/dehydrogenation to produce β-carbolines in good yields (50-75%). nih.gov

The optimization of reaction conditions, such as solvent and temperature, is also critical. For example, in the palladium-mediated synthesis of a 9-hexyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol, the temperature was optimized to 80–100°C and a mixture of DMF/THF was used as the solvent. For the synthesis of spiro[piperidine-4,1'-pyrido[3,4-b]indoles], versatile two or three-step reaction protocols with high efficiency in each step have been developed, which is a key consideration for scale-up. escholarship.org

Interactive Data Table: Optimization of Pyridoindole Synthesis

| Method | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Microwave-assisted | Triphenylphosphite, pyridine, 200°C | 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole nih.gov | Not specified |

| Microwave-assisted one-pot | Pd/C/K-10 | β-carbolines nih.gov | 50-75% |

| Palladium-mediated coupling | Pd catalyst, 80-100°C, DMF/THF | 9-hexyl-2-(pyridin-3-yl)-9H-pyrido[2,3-b]indol-4-ol | Not specified |

Iii. Structure Activity Relationship Sar and Molecular Design Principles for 1 Amino 9h Pyrido 3,4 B Indole Analogs

Influence of Substituent Position and Nature on Biological Activities

The biological profile of the 9H-pyrido[3,4-b]indole scaffold is highly sensitive to the type and position of chemical substituents on its tricyclic core. Research has demonstrated that modifications at positions C1, C3, C6, C7, and N9 are particularly influential in modulating activities such as anticancer, antifungal, and receptor binding properties. nih.govwikipedia.orgnih.govmdpi.comlongdom.org

Position C1: Substitution at the C1 position significantly impacts biological activity. The introduction of aryl groups, such as a phenyl or naphthyl ring, is a common strategy. For instance, a 1-naphthyl group combined with a 6-methoxy group resulted in a compound with potent, broad-spectrum anticancer activity, with IC50 values in the nanomolar range against various cancer cell lines. longdom.orgnih.gov Studies have shown that electron-deficient substituents on a C1-phenyl ring can enhance cytotoxicity compared to electron-rich groups. crimsonpublishers.com In contrast, for certain activities like HDAC1 inhibition, electron-rich groups (e.g., methoxy (B1213986), methyl) at the C1 position were found to be more potent than electron-deficient ones like a nitro group. crimsonpublishers.com

Position C3: The C3 position is another critical site for modification. Incorporating appropriate substituents at C3 has been shown to enhance the antitumor activity of β-carboline derivatives. nih.govresearchgate.net For example, converting the C3 position to a carbomethoxy or hydroxymethyl group has been explored in creating antifilarial agents. acs.org The introduction of heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole, at C3 has also yielded compounds with significant cytotoxic activity. crimsonpublishers.com Furthermore, creating amide derivatives at this position has been shown to influence fungicidal activity; for example, a C3-formamide with a 2-pyridyl group exhibited excellent fungicidal properties. mdpi.com

Positions C6 and C7: The indole (B1671886) portion of the scaffold also offers sites for modification that affect activity. A methoxy group at the C6 position has been identified as a key feature for potent anticancer activity, particularly when paired with a 1-naphthyl substituent. longdom.orgnih.govacs.org The C7 position is also important; for example, harmine (B1663883), which has a methoxy group at C7, acts as a selective inhibitor of the DYRK1A protein kinase. wikipedia.org

Position N9: The nitrogen at position 9 of the indole ring is another key modulation point. The presence of a hydrogen atom at N9 can be crucial for activity, as it can act as a hydrogen bond donor in ligand-target interactions. longdom.orgnih.gov For instance, docking studies revealed that an N9-methyl group could disrupt these critical hydrogen bonding interactions, leading to reduced activity. longdom.org However, introducing substituents at N9, such as a 2,4-dichlorobenzyl group, has been used to synthesize novel analogs with potential anticancer properties. mdpi.com

The following table summarizes the influence of various substituents on the biological activities of the 9H-pyrido[3,4-b]indole scaffold.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C1 | 1-Naphthyl | Potent broad-spectrum anticancer activity, especially with 6-methoxy group. | longdom.orgnih.gov |

| C1 | Phenyl with electron-withdrawing groups (e.g., fluoro) | Enhanced anticancer cytotoxicity. | crimsonpublishers.com |

| C1 | Phenyl with electron-donating groups (e.g., methoxy) | Potent HDAC1 inhibition. | crimsonpublishers.com |

| C3 | Carbomethoxy (-COOCH3) | Enhances antifilarial activity. | acs.org |

| C3 | 1,3,4-Oxadiazole or 1,2,4-Triazole rings | Enhanced cytotoxic and anticancer activity. | crimsonpublishers.com |

| C3 | N-(2-pyridyl)-formamide | Excellent fungicidal activity. | mdpi.com |

| C6 | Methoxy (-OCH3) | Significantly improves broad-spectrum anticancer activity. | longdom.orgnih.govacs.org |

| C7 | Methoxy (-OCH3) | Key for selective DYRK1A protein kinase inhibition. | wikipedia.org |

| N9 | Hydrogen (-H) | Acts as a crucial hydrogen bond donor for binding to targets like MDM2. | longdom.orgnih.gov |

| N9 | Methyl (-CH3) | Disrupts hydrogen bonding and reduces binding affinity. | longdom.orgnih.gov |

Elucidation of Pharmacophoric Elements within the Pyridoindole Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 9H-pyrido[3,4-b]indole scaffold, several pharmacophoric models have been proposed for different activities.

For antitumor activity, a key pharmacophore involves features at positions C1, N2, C3, C7, and C9 of the β-carboline ring. nih.gov More specific 3D-QSAR studies have refined this, proposing a four-point pharmacophore model for colon cancer cell inhibition, which consists of one hydrogen bond donor and three aromatic ring features. researchgate.net

The versatility of the scaffold allows it to be incorporated into different pharmacophoric designs. For example, in the development of Histone Deacetylase (HDAC) inhibitors, the β-carboline moiety can serve as a "cap" group that interacts with the surface of the enzyme. crimsonpublishers.comnih.gov This is typically connected via a linker to a zinc-binding group (ZBG), such as hydroxamic acid, which chelates the zinc ion in the HDAC active site. nih.gov The linker length and composition are also critical pharmacophoric elements that influence potency. crimsonpublishers.comnih.gov

The planar, aromatic, and rigid nature of the tricyclic system is itself a fundamental pharmacophoric element, particularly for activities that involve DNA intercalation. crimsonpublishers.com The ability of the flat ring system to slide between DNA base pairs is a mechanism of action for the anticancer effects of some derivatives. Furthermore, the pyridine (B92270) nitrogen (N2) and the indole nitrogen (N9-H) often act as key hydrogen bond acceptors and donors, respectively, which are critical for interactions with various protein targets like kinases and receptors. longdom.org The concentration-dependent effects of some β-carboline agonists on the GABA-A receptor suggest that the scaffold can interact with different receptor conformations, highlighting a dynamic pharmacophoric character. nih.gov

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. For the 9H-pyrido[3,4-b]indole system, the conformation depends on the saturation level of the pyridine ring. The fully aromatic β-carbolines are largely planar, a conformation that facilitates DNA intercalation. crimsonpublishers.com

In contrast, the reduced analogs, such as tetrahydro-β-carbolines, are not planar. X-ray crystallography studies have shown that the saturated pyridine ring in these analogs adopts a half-chair conformation. cdnsciencepub.com This puckered conformation places the substituents at positions C1 and C3 in specific spatial orientations (axial or equatorial), which directly affects how the molecule fits into a binding pocket.

The impact of conformation on ligand-target interactions is evident from molecular docking studies. For example, the potent activity of 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole against MDM2 is explained by a specific binding mode where the N9 hydrogen forms a crucial hydrogen bond, and the C1 and C6 substituents fit into hydrophobic pockets of the protein. longdom.orgnih.gov Any change in the molecule's conformation that disrupts this optimal fit would weaken the interaction and reduce biological activity.

Furthermore, the interaction of β-carboline agonists with the GABA-A receptor complex demonstrates the dynamic relationship between ligand conformation and target response. These agonists can either enhance or inhibit GABA-stimulated chloride uptake depending on their concentration, which is thought to relate to the stabilization of different conformational states of the receptor. nih.gov This suggests that the molecule's conformation and its ability to adapt within a binding site are key determinants of its ultimate pharmacological effect.

Computational Approaches to Structure-Activity Relationship Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of 1-Amino-9H-pyrido(3,4-b)indole analogs, accelerating the design of new and more effective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

2D-QSAR: These models correlate activity with 2D structural descriptors. For β-carbolines, 2D-QSAR has shown that descriptors like the count of hydrogen bond donors and certain electronic indices are important for anticancer activity. mdpi.com

3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D maps that show where steric bulk, positive, or negative charges on the molecule would increase or decrease activity. For β-carboline derivatives, CoMFA and CoMSIA models have successfully identified the structural requirements at positions C1, N2, C3, C7, and C9 for antitumor activity. nih.gov These models provide valuable insights for designing new analogs with improved pharmacological profiles. nih.govmdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It has been widely used to study pyridoindole analogs. Docking studies have provided detailed insights into the binding modes of these compounds with various targets, including:

Cyclin-Dependent Kinases (CDKs): Docking has revealed hydrogen bonding between the β-carboline scaffold and key amino acid residues like ASP145 in the CDK2 active site. mdpi.commdpi.comqeios.com

MDM2: Simulations have shown how potent analogs fit into the p53-binding pocket of MDM2, highlighting crucial hydrogen bonds with the N9 hydrogen and hydrophobic interactions. longdom.orgnih.gov

DNA Topoisomerase: Docking has been used to understand how these molecules intercalate with DNA and inhibit enzyme function. benthamdirect.com

These docking studies are powerful because they can rationalize observed SAR data. For example, they can visually explain why an N9-methylation is detrimental to activity by showing a loss of a key hydrogen bond. longdom.org

Quantum Chemical Methods: Calculations based on quantum mechanics, such as Density Functional Theory (DFT), are used to determine electronic properties of molecules. Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, have been correlated with the biological activity of β-carbolines. asianpubs.orgderpharmachemica.comresearchgate.net A smaller HOMO-LUMO gap often suggests higher reactivity and potentially greater bioactivity. researchgate.net

These computational approaches, from QSAR to molecular docking, provide a powerful framework for the rational design of novel 1-Amino-9H-pyrido[3,4-b]indole analogs, guiding synthesis toward molecules with optimized target affinity and biological effect. researchgate.net

Iv. Molecular Mechanisms of Action and Biological Interactions of 1 Amino 9h Pyrido 3,4 B Indole

Receptor Binding Affinities and Neurotransmitter System Regulation

The β-carboline family of compounds, to which 1-Amino-9H-pyrido(3,4-b)indole belongs, is known to interact with 5-hydroxy serotonin (B10506) (5-HT) receptors. researchgate.nettandfonline.com These interactions are a significant aspect of their neuropharmacological profile. tandfonline.com While the broader class of β-carbolines has been investigated for binding at 5-HT receptors, specific binding affinity values and detailed downstream signaling pathway analyses for this compound are not detailed in the available research literature. tandfonline.com

Currently, there is no specific information available from the provided search results detailing the activation mechanisms of the Aryl Hydrocarbon Receptor (AHR) by this compound.

Nucleic Acid Binding and Conformational Perturbations

A frequently cited mechanism of action for the β-carboline class of alkaloids is their ability to interact with nucleic acids. researchgate.net These planar tricyclic molecules have been shown to intercalate into DNA, a process where the compound inserts itself between the base pairs of the DNA double helix. researchgate.nettandfonline.com This mode of binding is a potential mechanism for the antitumor properties observed in some β-carboline derivatives. researchgate.net However, specific studies detailing the binding mode, affinity, and conformational changes to DNA induced solely by this compound are not specified in the available literature.

The inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription, is another key mechanism attributed to β-carboline alkaloids. researchgate.nettandfonline.com Harmine (B1663883), a related β-carboline, and its derivatives have been noted for their significant inhibitory activity against Topoisomerase I. researchgate.net The antitumor activity of the β-carboline class has been linked to the inhibition of both Topoisomerase I and II. researchgate.net While this is a recognized activity for the general class, specific data, such as the 50% inhibitory concentration (IC₅₀), for the modulation of Topoisomerase I activity by this compound is not available in the provided research.

Intracellular and Cellular Phenotypic Responses (Preclinical Mechanistic Studies)

Preclinical studies have identified distinct cellular responses to 1-amino-β-carboline and its derivatives. In one area of research, libraries of 1-amino-β-carboline were reported to show significant bioactivity in a prion-infected cell line model. researchgate.netscience.govscience.govresearchgate.net

In other preclinical research, a series of 1-amino-β-carboline derivatives demonstrated notable antiprotozoal effects. Specifically, they exhibited potent antimalarial activity against the parasite Plasmodium falciparum. univ-tours.fr

Interactive Data Table: Antimalarial Activity of 1-Amino-β-carboline Derivatives

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A key mechanism underlying the anticancer potential of 9H-pyrido[3,4-b]indole derivatives is their ability to interfere with the normal progression of the cell cycle. A notable feature of several synthesized pyrido[3,4-b]indole derivatives is the induction of a strong and selective cell cycle arrest in the G2/M phase. researchgate.net This arrest prevents cancer cells from dividing, ultimately leading to cell death.

For instance, mechanistic studies on β-carboline dimers have demonstrated their ability to arrest the cell cycle in sarcoma cells by interacting with Cyclin-A2 (CCNA2), a key protein that regulates the S/G2 phase transition. nih.gov By binding to CCNA2, these compounds block its interaction with cyclin-dependent kinase 2 (CDK2), a critical step for cell cycle progression. nih.gov Similarly, analysis of the β-carboline harmine showed it negatively affects the expression of genes related to the cell cycle. nih.gov

Preclinical Antiproliferative Mechanisms in Cancer Cell Lines

The 9H-pyrido[3,4-b]indole scaffold is a foundational structure for the development of novel anticancer agents. chemimpex.com Research has demonstrated that derivatives of this compound exhibit potent, broad-spectrum antiproliferative activity across a wide variety of human cancer cell lines.

In one study, newly synthesized pyrido[3,4-b]indole derivatives showed significant antiproliferative activity against colon, pancreatic, breast, and melanoma cancer cell lines. researchgate.net The compound 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole was identified as being particularly potent. researchgate.net These compounds are thought to exert their effects in part by targeting the MDM2-p53 pathway, a critical regulator of cell growth and apoptosis that is often dysregulated in cancer. researchgate.net The research identified potent activity with IC₅₀ values as low as 80 nM for breast cancer cells and 130 nM for colon and melanoma cancer cells. researchgate.net

| Cancer Type | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Breast | MCF-7 | 80 |

| Colon | HCT116 | 130 |

| Melanoma | A375 | 130 |

| Pancreatic | HPAC | 200 |

Neuroprotective Mechanisms in In Vitro and In Vivo Models

The β-carboline structure is central to the study of neurological functions and diseases. The parent compound, 9H-pyrido[3,4-b]indole, serves as a scaffold in neuroscience research investigating potential neuroprotective effects for conditions like Alzheimer's and Parkinson's disease. chemimpex.com A review of the literature highlights that neuroactive β-carbolines, such as harman (B1672943) and norharman, exhibit a range of pharmacological effects, including neuroprotection. nih.gov These compounds are believed to exert these effects through their antioxidant and anti-inflammatory properties, which can inhibit glial reactions and prevent structural damage to neurons. nih.gov The indole (B1671886) structure itself is recognized as a versatile pharmacophore due to its ability to interact with various receptors, contributing to a wide spectrum of biological activities relevant to neurodegeneration. nih.gov

Elucidation of Antioxidant Properties and Radical Scavenging Mechanisms

Certain derivatives of 9H-pyrido[3,4-b]indole have been identified as having significant antioxidant capabilities. This activity is crucial as oxidative stress from reactive oxygen species (ROS) and free radicals is implicated in numerous disease pathologies. researchgate.net

Research into 1-substituted glyoxal (B1671930) β-carboline derivatives has shown that these compounds significantly inhibit the activity of xanthine (B1682287) oxidase (XO). researchgate.net The inhibition of this enzyme leads to a reduction in the production of ROS and other free radicals, thereby disrupting the inflammatory cascade and mitigating the inflammatory response. researchgate.net Furthermore, a broader review of harman and norharman, two common β-carbolines found in various foods, notes their ability to directly interact with ROS, classifying them as potent antioxidant compounds. nih.gov This antioxidant capacity is linked to their neuroprotective effects by inhibiting inflammatory states within the nervous system. nih.gov

Anti-inflammatory Pathways and Cellular Targets

The β-carboline scaffold is associated with significant anti-inflammatory properties. nih.govresearchgate.net Chronic inflammation is a key factor in a multitude of diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. nih.gov

Studies have demonstrated that β-carboline-type alkaloids can suppress the overproduction of the inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells. nih.govresearchgate.net Further investigation into the mechanism revealed that certain β-carboline derivatives, such as benzalharman and kumujian, inhibit the high expression of the inducible nitric oxide synthase (iNOS) protein in a dose-dependent manner. nih.gov However, these same compounds showed no inhibitory effect on the expression of cyclooxygenase-2 (COX-2) protein, suggesting a specific pathway of action. nih.govresearchgate.net This indicates that these β-carbolines suppress NO production by down-regulating iNOS expression, a key enzyme in the inflammatory response. nih.gov Additionally, 1-substituted glyoxal β-carboline derivatives have been shown to attenuate the inflammatory response by inhibiting xanthine oxidase activity. researchgate.net

Preclinical Antifilarial Activity and Molecular Basis

Derivatives of 9H-pyrido[3,4-b]indole have emerged as a promising new class of potential agents for treating filariasis, a parasitic disease caused by filarial worms. Research has focused on identifying the specific structural features responsible for the potent activity against the adult stages of these parasites. nih.govnih.gov

Structure-activity relationship studies have revealed that substitutions at positions 1 and 3 of the β-carboline ring are critical for antifilarial efficacy. nih.govnih.gov Specifically, the presence of an aryl substituent at position 1 and a carbomethoxy group at position 3 was found to effectively enhance activity against the filarial worm Acanthocheilonema viteae. nih.gov One of the most active compounds identified was methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, which demonstrated high adulticidal activity. nih.gov Another derivative, 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole, showed the highest activity against Litomosoides carinii and Brugia malayi. nih.govnih.gov These findings underscore the importance of the C-1 position, suggesting that a 1-amino substitution could be a viable strategy for developing new antifilarial drugs.

| Compound | Filarial Species | Observed Activity |

|---|---|---|

| Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | A. viteae | Highest adulticidal activity |

| Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate | A. viteae | Highest microfilaricidal action |

| 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole | L. carinii | Highest activity |

| B. malayi | Highest activity |

Angiogenesis Inhibitory Effects in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. While direct evidence for the anti-angiogenic properties of this compound is not yet established, research on related indole-based compounds provides a basis for this potential activity.

Studies on novel indole derivatives have identified compounds with potent anti-angiogenic effects. For example, one study found that an indole derivative, compound 29e, significantly inhibited human umbilical vein endothelial cell (HUVEC) tube formation, migration, and invasion in vitro. nih.gov This compound was also shown to inhibit angiogenesis in an in vivo zebrafish xenograft model. The mechanism of action was determined to be the inhibition of tubulin polymerization through binding at the colchicine (B1669291) site, which disrupts microtubule networks essential for cell division and migration. nih.gov Given that the β-carboline structure is an indole derivative, these findings suggest that the 9H-pyrido[3,4-b]indole scaffold may also possess anti-angiogenic potential, representing a valuable area for future investigation.

V. Advanced Spectroscopic and Analytical Methodologies for 1 Amino 9h Pyrido 3,4 B Indole Research

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopy is fundamental to confirming the identity and structure of 1-Amino-9H-pyrido(3,4-b)indole. Techniques such as NMR, IR, mass spectrometry, and UV-Vis spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of heterocyclic compounds like this compound. ipb.pt By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms within the tricyclic framework can be established. researchgate.netmdpi.com

¹H NMR Analysis: The proton spectrum provides information on the aromatic and amine protons. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 11.0 ppm). mdpi.com Protons on the benzene (B151609) ring (H-5, H-6, H-7, H-8) will resonate in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their positions. The protons of the pyridine (B92270) ring are particularly diagnostic. The placement of the amino group at the C-1 position significantly influences the electronic environment of the adjacent protons.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms of the indole and pyridine rings typically appear in the δ 100-150 ppm range. mdpi.com The carbon atom bonded to the amino group (C-1) would show a characteristic shift, distinguishable from other carbons in the heterocyclic system. The analysis of both proton and carbon spectra, often aided by two-dimensional NMR techniques like HSQC and HMBC, allows for complete signal assignment and unequivocal confirmation of the 1-amino substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~150-155 |

| C3 | ~6.5-7.0 (d) | ~100-105 |

| C4 | ~7.8-8.2 (d) | ~135-140 |

| C4a | - | ~120-125 |

| C4b | - | ~125-130 |

| C5 | ~8.0-8.3 (d) | ~120-122 |

| C6 | ~7.2-7.5 (t) | ~120-122 |

| C7 | ~7.4-7.7 (t) | ~128-130 |

| C8 | ~7.5-7.8 (d) | ~112-115 |

| C9a | - | ~140-142 |

| NH (Indole) | >11.0 (s) | - |

| NH₂ (Amine) | ~5.0-6.0 (br s) | - |

Note: Predicted values are based on data for analogous β-carboline structures. Actual shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum provides direct evidence for the presence of amine and indole N-H bonds, as well as the aromatic ring system. researchgate.netlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Asymmetric Stretch | ~3400 | Medium |

| Primary Amine (R-NH₂) | N-H Symmetric Stretch | ~3300 | Medium |

| Indole N-H | N-H Stretch | ~3250 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | >3000 | Variable |

| Aromatic/Heteroaromatic | C=C and C=N Stretch | 1650-1450 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₁H₉N₃, the expected monoisotopic mass is approximately 183.08 Da. labproinc.com

In electrospray ionization (ESI-MS), the compound is typically observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 184.1. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. The fragmentation pathways of β-carbolines are well-studied and often involve cleavages of the pyridine ring, such as a retro-Diels-Alder mechanism. researchgate.net The analysis of these fragments helps to confirm the tricyclic β-carboline core. Gas chromatography-mass spectrometry (GC-MS) is also utilized for the identification of β-carbolines, providing both retention time data from the GC and a mass spectrum from the MS detector for robust identification. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (approx.) | Description |

|---|---|---|

| [M+H]⁺ | 184 | Protonated Molecular Ion |

| [M-NH₃]⁺ | 167 | Loss of ammonia (B1221849) from the amino group |

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated π systems, like this compound, exhibit characteristic UV-Vis spectra. libretexts.org

The extensive conjugation in the pyridoindole ring system results in strong absorption bands in the UV region, typically between 200 and 400 nm. youtube.com These absorptions are primarily due to π→π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. uzh.ch The presence of nitrogen atoms with lone pairs of electrons also allows for n→π* transitions, where a non-bonding electron is promoted to a π* antibonding orbital. youtube.comuzh.ch These transitions are generally weaker and may appear as shoulders on the main absorption peaks. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity values are characteristic of the compound's electronic structure. nih.gov

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Relative Energy | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | High | 200-350 nm (Strong) |

Chromatographic Separation and Purification Techniques

Chromatography is essential for the isolation of this compound from complex mixtures and for the verification of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its preparative isolation. labproinc.com Purity is typically reported as a percentage based on the area of the main peak in the chromatogram. labproinc.com

A common method for analyzing β-carbolines is reverse-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. nih.gov The mobile phase often consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of the target compound from impurities, starting materials, or closely related isomers. Detection is typically performed using a UV detector set to one of the compound's absorption maxima (e.g., 254 nm). nih.gov By scaling up the process, preparative HPLC can be used to isolate pure fractions of the compound for further research. nih.gov

Table 5: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reverse Phase (e.g., C18, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid or TFA | Polar component of the eluent |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control retention |

| Elution Mode | Gradient | To separate compounds with a range of polarities |

| Flow Rate | 0.5 - 1.5 mL/min | Controls analysis time and resolution |

| Detection | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at specific wavelengths |

Gas Chromatography (GC) Coupled with Mass Spectrometrynih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile and thermally stable compounds like this compound. youtube.comresearchgate.net The process involves two main stages: separation by gas chromatography followed by detection and identification by mass spectrometry. researchgate.net

In the GC phase, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation of this compound from other components in a mixture is based on its differential partitioning between the mobile gas phase and the stationary phase. researchgate.net The choice of the column, particularly its polarity, is critical for achieving effective separation. researchgate.net

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). This high-energy process fragments the molecule into a series of characteristic ions. The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a molecular fingerprint. researchgate.netscribd.com The fragmentation pattern is crucial for structural elucidation. For β-carbolines, the fragmentation is predictable and often involves a retro-Diels-Alder (RDA) mechanism in saturated ring systems. scribd.com Analysis of the mass spectra of related β-carbolines provides insight into the expected fragmentation of this compound. scribd.com

Table 1: Expected GC-MS Parameters and Fragmentation Data for β-Carboline Analysis

| Parameter | Description | Typical Value/Finding |

|---|---|---|

| GC Column | Type of capillary column used for separation. | Non-polar or medium-polarity columns (e.g., HP-5MS). |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Hydrogen. japsonline.com |

| Ionization Mode | Method used to ionize the sample in the MS. | Electron Ionization (EI) at 70 eV. |

| Molecular Ion (M+) | The peak representing the intact molecule. | Expected at m/z 183 for this compound. |

| Key Fragments | Characteristic ions formed during fragmentation. | Loss of the amino group (NH2), fragments from the pyridine and indole rings. scribd.com |

X-ray Crystallographic Analysis for Three-Dimensional Structure Determinationnih.govnih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to various carboline derivatives, providing unequivocal structural confirmation. researchgate.netmdpi.com For this compound, this analysis would yield a detailed model of its molecular geometry, including bond lengths, bond angles, and torsional angles.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. mdpi.com This map is then interpreted to build an atomic model of the molecule.

Studies on related β-carbolinone and γ-carboline structures have demonstrated the power of this technique to confirm the core heterocyclic structure and determine the orientation of substituent groups. researchgate.netmdpi.com The analysis also reveals intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com

Table 2: Representative Crystallographic Data Categories from Carboline Analog Analysis

| Data Category | Information Provided | Significance for this compound |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the basic repeating unit of the crystal. |

| Space Group | The specific symmetry elements of the unit cell. | Provides detailed information on molecular symmetry. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating crystal unit. |

| Bond Lengths/Angles | Precise measurements of distances and angles between atoms. | Confirms the planarity of the aromatic rings and the geometry of the amino group. mdpi.com |

| Intermolecular Interactions | Details of hydrogen bonds, π-stacking, etc. | Explains the solid-state packing and physical properties of the compound. mdpi.com |

Quantitative Analytical Methods for Compound Detection and Measurement in Biological Matricesnih.gov

The detection and quantification of this compound in biological matrices such as blood, plasma, urine, or tissue are critical for pharmacokinetic and metabolic studies. nih.govnih.gov These matrices are highly complex, necessitating robust analytical methods with high sensitivity and selectivity, most commonly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcore.ac.uk

A typical workflow for quantitative analysis involves several key steps. First, the analyte must be extracted from the biological sample and separated from interfering substances like proteins and lipids. core.ac.uk Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). core.ac.uk

Following extraction, the sample is injected into a liquid chromatography system, usually a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, for separation. The separated analyte then flows into a tandem mass spectrometer (MS/MS). In the MS/MS instrument, a specific precursor ion corresponding to this compound is selected, fragmented, and one or more specific product ions are monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and allows for accurate quantification even at very low concentrations. nih.govnih.gov The method's performance is validated by assessing its linearity, accuracy, precision, and limits of detection and quantification. gcms.cz

Table 3: General Workflow for Quantitative Analysis of this compound in Biological Samples

| Step | Technique | Purpose and Considerations |

|---|---|---|

| 1. Sample Collection | Standard venipuncture, etc. | Choice of matrix (e.g., plasma, urine) depends on the study objective. nih.gov |

| 2. Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | To remove matrix interferences (proteins, salts, lipids) and concentrate the analyte. core.ac.uk |

| 3. Chromatographic Separation | Reversed-Phase HPLC or UPLC. | To separate the analyte from other metabolites and endogenous compounds. |

| 4. Ionization | Electrospray Ionization (ESI) in positive mode. | To generate charged precursor ions of the analyte for MS detection. nih.gov |

| 5. Detection & Quantification | Tandem Mass Spectrometry (MS/MS) using SRM/MRM. | Highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions. nih.gov |

| 6. Data Analysis | Calibration Curve. | Quantification is achieved by comparing the analyte's response to that of a known concentration standard. |

Vi. Computational Chemistry and Molecular Modeling of 1 Amino 9h Pyrido 3,4 B Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electron distribution to predict geometry, energy, and reactivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or DNA. Studies on β-carboline derivatives have used docking to explore their binding to targets like tubulin and various enzymes. mdpi.com For 1-Amino-9H-pyrido[3,4-b)indole, docking simulations would be performed against known biological targets to predict its binding affinity (scoring function) and specific interactions (e.g., hydrogen bonds, π-π stacking) with amino acid residues in the target's active site. This information is foundational for structure-based drug design.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the flexibility and dynamic behavior of a system. An MD simulation of 1-Amino-9H-pyrido[3,4-b)indole could be used to explore its conformational landscape in different solvents. More commonly, MD simulations are applied to a ligand-target complex, as obtained from molecular docking. Such a simulation would assess the stability of the predicted binding pose, revealing how the ligand and protein adapt to each other and providing a more accurate estimation of binding free energy. While MD studies exist for substituted β-carbolines, specific simulations for 1-Amino-9H-pyrido[3,4-b)indole are not readily found in the literature. iscbindia.combohrium.com

Theoretical Studies of Excited State Proton Transfer (ESPT) Mechanisms

Excited-state proton transfer (ESPT) is a critical photochemical process where a proton is transferred within a molecule or between molecules upon photoexcitation. This phenomenon is fundamental in various chemical and biological systems. While specific theoretical studies on the intramolecular ESPT of 1-Amino-9H-pyrido(3,4-b)indole are not extensively documented in the available literature, research on the parent compound, 9H-pyrido[3,4-b]indole (norharman), and other related amino-type hydrogen-bonding systems provides a strong basis for understanding its potential ESPT mechanisms.

Theoretical studies on 9H-pyrido[3,4-b]indole coupled with acetic acid have demonstrated the occurrence of excited-state multiple proton transfer (ESMPT). Current time information in Edmonton, CA.bohrium.com Using density functional theory (DFT) and time-dependent density functional theory (TD-DFT), researchers have analyzed the structural changes, infrared (IR) vibrational spectra, and charge redistribution upon excitation. bohrium.com These studies confirm that the protonation of the pyridine (B92270) nitrogen is a key initial step that facilitates the proton transfer process. bohrium.comresearchgate.net The hydrogen bonds involved in this process are found to be strengthened in the excited state, which provides the driving force for the reaction. bohrium.com

For amino-type hydrogen-bonding systems, the introduction of electron-withdrawing or electron-donating groups can significantly influence the ESPT process. nih.govrsc.org Theoretical calculations on various aminophenyl derivatives have shown that substituents can modulate the energy barrier of the ESPT reaction. nih.gov For instance, the introduction of an electron-withdrawing cyano group has been shown to facilitate the ESPT reaction in some amino-type systems. nih.gov This suggests that the amino group in this compound could play a crucial role in potential intramolecular proton transfer events, possibly to the pyridinic nitrogen, although this would depend on the specific conformational and electronic environment.

A study on a β-carboline fluorophore with dual intramolecular hydrogen bonds highlights the potential for complex ESPT processes in this class of compounds. researchgate.net Computational results, in this case, helped to validate the mechanism of proton transfer. researchgate.net

The general principles of ESPT in similar systems suggest that for this compound, an intramolecular proton transfer from the exocyclic amino group to the pyridine nitrogen could be a potential deactivation pathway for the excited state. The feasibility of such a process would depend on the energy barrier in the excited state, which can be computationally modeled.

Prediction of Chemical Reactivity and Global Parameters for Pyridoindole Derivatives

Computational methods, particularly DFT, are powerful tools for predicting the chemical reactivity of molecules through the calculation of global and local reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A computational study on methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate and its C1-substituted derivatives provides valuable insights into the reactivity of the pyridoindole scaffold. europub.co.uk This study employed DFT calculations to investigate how different substituent groups at the C1-position influence the chemical reactivity. europub.co.uk The research found that substituting with an anthracene-9-yl group at the C1-position increased the chemical reactivity of the parent compound more than other substituents. europub.co.uk This enhancement in reactivity was supported by Natural Bond Orbital (NBO) analysis, which showed greater electron delocalization. europub.co.uk

The key global reactivity parameters that are often calculated include:

HOMO-LUMO energy gap (ΔE): A smaller energy gap generally implies higher reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, -χ).

Table 1: Calculated Global Reactivity Descriptors for a Pyridoindole Derivative (Illustrative Example)

| Parameter | Definition | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is accepted. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | μ² / 2η | Indicates the electrophilic character of a molecule. |

The study of a set of β-carbolines using the semi-empirical AM1 method also provided insights into their structural properties and potential reactivity, examining protonation affinities and static reactivity indices. rsc.org Such studies, even with less computationally demanding methods, can offer valuable qualitative predictions about the sites of electrophilic attack. rsc.org For pyridoindole derivatives, the reactivity is also influenced by the specific reaction conditions and the nature of the reacting species, as seen in experimental studies like the Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles. nih.govbeilstein-journals.org

Table of Compounds

Vii. Biosynthetic Pathways and Natural Occurrence of 1 Amino 9h Pyrido 3,4 B Indole

Isolation and Characterization from Natural Sources

There are no definitive scientific reports documenting the isolation of 1-Amino-9H-pyrido(3,4-b)indole as a naturally occurring product from plants, marine ascidians, or tryptophan pyrolysates. Research into these sources has identified a wide array of other β-carboline derivatives and related heterocyclic amines, but not the specific 1-amino isomer.

Tryptophan Pyrolysates: The pyrolysis of the amino acid L-tryptophan is known to generate a complex mixture of heterocyclic amines, including several β-carbolines. Commonly identified compounds include the unsubstituted β-carbolines norharman and harman (B1672943). researchgate.net Additionally, other amino-substituted isomers such as 3-Amino-9H-pyrido[3,4-b]indole have been isolated and characterized from L-tryptophan pyrolysis products. tandfonline.com However, this compound has not been reported as a component of these pyrolysates.

Marine Ascidians: Marine ascidians (tunicates) are a prolific source of unique alkaloids, including many complex β-carboline derivatives such as the eudistomins. tandfonline.com For instance, Eudistomin U, identified as 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, was isolated from a marine ascidian. researchgate.net While synthetic 1-amino-β-carbolines have been developed as simplified analogs of complex marine alkaloids like manzamine A for pharmacological studies, the parent compound itself has not been reported as a natural isolate from these organisms. science.govuniv-tours.frresearchgate.net

Plants: Many plant species are known to produce β-carboline alkaloids. For example, harmine (B1663883), harmaline, and other derivatives are famously isolated from plants like Peganum harmala. tandfonline.com Despite extensive investigation into plant-derived alkaloids, the isolation of this compound has not been described.

The synthesis of 1-Amino-β-carboline was first reported in 1949 by Snyder et al., achieved through a multi-step chemical process starting from harman, which itself can be derived from tryptophan. acs.orgacs.org This early report and subsequent synthetic studies underscore the compound's relevance in medicinal chemistry, but its status as a natural product remains unconfirmed. researchgate.netscience.gov

Table 1: Reported Occurrence of Selected β-Carbolines in Natural Sources

| Compound Name | Source | Finding |

| This compound | Plants, Marine Ascidians, Tryptophan Pyrolysates | Not reported as a natural product in available literature. |

| Norharman | Tryptophan Pyrolysates, Plants | Commonly identified. researchgate.net |

| Harman | Tryptophan Pyrolysates, Plants | Commonly identified. researchgate.net |

| 3-Amino-9H-pyrido[3,4-b]indole | Tryptophan Pyrolysates | Isolated and characterized. tandfonline.com |

| Eudistomin U | Marine Ascidians | Isolated and characterized. researchgate.net |

Characterization of Enzymatic Biosynthesis and Biotransformations

Currently, there is no information available describing the enzymatic biosynthesis of this compound. While enzymes that catalyze the Pictet-Spengler reaction, such as strictosidine (B192452) synthases, are known and can produce the core tetrahydro-β-carboline structure, no specific enzyme has been identified that synthesizes the 1-amino derivative. science.gov The biosynthesis of this specific compound would require an enzymatic system capable of not only forming the β-carboline skeleton but also introducing an amino group at the C-1 position, a biotransformation for which there is currently no known example in nature.

Viii. Advanced Research Applications and Future Trajectories for 1 Amino 9h Pyrido 3,4 B Indole

Development as Molecular Probes and Investigative Tools in Chemical Biology

The 9H-pyrido[3,4-b]indole scaffold is a "privileged" structure, not only for its biological activity but also for its utility as an investigative tool. nih.gov The core structure possesses intrinsic fluorescence, a property that is being actively explored in the development of molecular probes. nih.gov By modifying the core, researchers can fine-tune these optical properties to create probes that can be used to visualize and study complex biological processes within living cells.